molecular formula C7H8BrN3O B13668438 5-Bromo-N-hydroxy-6-methylpicolinimidamide

5-Bromo-N-hydroxy-6-methylpicolinimidamide

Cat. No.: B13668438
M. Wt: 230.06 g/mol
InChI Key: PMFLDFHSHLOFSQ-UHFFFAOYSA-N
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Description

5-Bromo-N-hydroxy-6-methylpicolinimidamide is a chemical compound with the molecular formula C7H8BrN3O It is a derivative of picolinamide, featuring a bromine atom at the 5-position, a hydroxy group at the N-position, and a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-hydroxy-6-methylpicolinimidamide typically involves the bromination of 6-methylpicolinimidamide followed by the introduction of a hydroxy group at the N-position. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-hydroxy-6-methylpicolinimidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The bromine atom can be reduced to a hydrogen atom, leading to the formation of 6-methylpicolinimidamide.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Oxo derivatives of this compound.

    Reduction: 6-Methylpicolinimidamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-N-hydroxy-6-methylpicolinimidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-N-hydroxy-6-methylpicolinimidamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-N-methylpicolinamide: Similar structure but lacks the hydroxy group.

    6-Methylpicolinimidamide: Similar structure but lacks the bromine atom.

    5-Bromo-6-methylpicolinimidamide: Similar structure but lacks the hydroxy group.

Uniqueness

5-Bromo-N-hydroxy-6-methylpicolinimidamide is unique due to the presence of both the bromine atom and the hydroxy group, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activities that are not observed in the similar compounds .

Properties

Molecular Formula

C7H8BrN3O

Molecular Weight

230.06 g/mol

IUPAC Name

5-bromo-N'-hydroxy-6-methylpyridine-2-carboximidamide

InChI

InChI=1S/C7H8BrN3O/c1-4-5(8)2-3-6(10-4)7(9)11-12/h2-3,12H,1H3,(H2,9,11)

InChI Key

PMFLDFHSHLOFSQ-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C=CC(=N1)/C(=N/O)/N)Br

Canonical SMILES

CC1=C(C=CC(=N1)C(=NO)N)Br

Origin of Product

United States

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